molecular formula C11H9IO3 B5800061 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one

8-iodo-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B5800061
M. Wt: 316.09 g/mol
InChI Key: ZHOFLVSEEMXJFX-UHFFFAOYSA-N
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Description

8-Iodo-7-methoxy-4-methyl-2H-chromen-2-one is a derivative of chromenone, a class of compounds known for their diverse biological activities Chromenones, also known as coumarins, are benzopyrone derivatives that have been extensively studied for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one typically involves the iodination of 7-methoxy-4-methyl-2H-chromen-2-one. One common method is the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with benzenesulfonyl chloride mediated by triethylamine in dichloromethane at ambient temperature . This reaction yields 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate, which can be further processed to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of green chemistry principles, such as solvent-free conditions and environmentally friendly reagents, is encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-7-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The chromenone core can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution Reactions: Products include azido, cyano, or other substituted derivatives.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include dihydrochromenone derivatives.

Scientific Research Applications

8-Iodo-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

    Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The iodine and methoxy groups enhance its ability to interact with enzymes and receptors, potentially inhibiting their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

    7-Hydroxy-4-methyl-2H-chromen-2-one: Known for its anticancer properties.

    8-Methoxy-4-methyl-2H-chromen-2-one: Studied for its antimicrobial activities.

    4-Methyl-2H-chromen-2-one: A basic chromenone derivative with various biological activities.

Uniqueness: 8-Iodo-7-methoxy-4-methyl-2H-chromen-2-one is unique due to the presence of both iodine and methoxy groups, which enhance its chemical reactivity and potential biological activities compared to other chromenone derivatives.

Properties

IUPAC Name

8-iodo-7-methoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO3/c1-6-5-9(13)15-11-7(6)3-4-8(14-2)10(11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOFLVSEEMXJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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